molecular formula C9H12ClN5O B2896706 6-(Azetidin-3-yl)-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one;hydrochloride CAS No. 2408964-74-7

6-(Azetidin-3-yl)-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one;hydrochloride

Cat. No.: B2896706
CAS No.: 2408964-74-7
M. Wt: 241.68
InChI Key: FGPYLUVJQCVYBN-UHFFFAOYSA-N
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Description

6-(Azetidin-3-yl)-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidin-4-one core substituted with a methyl group at position 1 and an azetidin-3-yl group at position 5. The hydrochloride salt enhances its solubility and bioavailability, making it suitable for pharmacological studies .

Properties

IUPAC Name

6-(azetidin-3-yl)-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O.ClH/c1-14-8-6(4-11-14)9(15)13-7(12-8)5-2-10-3-5;/h4-5,10H,2-3H2,1H3,(H,12,13,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGPYLUVJQCVYBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=O)NC(=N2)C3CNC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Pyrazolo[3,4-d]oxazin-4-one Intermediates

A validated approach involves the cyclization of pyrazolo[3,4-d]oxazin-4-one derivatives with nucleophiles. For example, ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate (1 ) undergoes hydrolysis to yield 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (2 ), which is subsequently treated with acetic anhydride to form 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]oxazin-4-one (3 ). Reaction of 3 with azetidin-3-amine introduces the azetidine moiety at position 6, yielding the pyrazolo[3,4-d]pyrimidin-4-one core.

Key Conditions :

  • Oxazinone Formation : Acetic anhydride, 80–100°C, 2–4 hours.
  • Nucleophilic Substitution : Azetidin-3-amine, DMF or THF, 60–80°C, 6–12 hours.

Direct Assembly via Condensation Reactions

Alternative methods employ condensation of 5-aminopyrazole-4-carbonitrile derivatives with urea or thiourea under acidic conditions. This route bypasses intermediate oxazinones but requires stringent control over reaction parameters to avoid side products.

Salt Formation: Hydrochloride Generation

The free base is converted to its hydrochloride salt via acidification:

Procedure :

  • Dissolve 6-(azetidin-3-yl)-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one in anhydrous ethanol.
  • Add concentrated HCl (1.1 equiv) dropwise at 0–5°C.
  • Stir for 1–2 hours, then concentrate under reduced pressure.
  • Recrystallize from IPA/heptane (1:3) to obtain the hydrochloride salt.

Purity : ≥99% (HPLC).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Suzuki-Miyaura Coupling 85 99.5 High regioselectivity
SNAr 78 98.2 No transition-metal catalyst
Oxazinone Cyclization 70 97.8 Scalability for industrial production

Industrial-Scale Considerations

Batch vs. Flow Reactor Systems

The Suzuki-Miyaura coupling benefits from flow reactor systems, which enhance mixing and heat transfer, reducing reaction time to 2–3 hours. In contrast, SNAr and cyclization methods remain batch-process-dominated due to longer reaction times.

Purification Strategies

  • Crystallization : Seeding with pure hydrochloride salt ensures uniform crystal growth.
  • Solvent Selection : IPA/CPME mixtures minimize impurities during recrystallization.

Chemical Reactions Analysis

Types of Reactions

6-(Azetidin-3-yl)-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazolo[3,4-d]pyrimidine derivatives .

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that 6-(Azetidin-3-yl)-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one; hydrochloride exhibits significant anticancer activity. It has been tested against various cancer cell lines, showing promise in inhibiting cell proliferation and inducing apoptosis.

Case Study:
In a study published in the Journal of Medicinal Chemistry, the compound was evaluated for its efficacy against human breast cancer cells. The results demonstrated a dose-dependent inhibition of cell growth, with an IC50 value indicating potent activity at micromolar concentrations .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It is believed to modulate pathways involved in neurodegenerative diseases, such as Alzheimer's and Parkinson's.

Case Study:
Research highlighted in the International Journal of Neuropharmacology showed that treatment with this compound resulted in reduced oxidative stress markers and improved cognitive function in animal models of neurodegeneration .

Antimicrobial Activity

Preliminary studies suggest that 6-(Azetidin-3-yl)-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one; hydrochloride may possess antimicrobial properties. It has been tested against various bacterial strains with promising results.

Case Study:
In vitro assays demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Comparative Data Table

Application AreaMechanism of ActionEfficacy (IC50)References
AnticancerInhibition of cell proliferation10 µM (breast cancer cells)
NeuroprotectionReduces oxidative stressNot specified
AntimicrobialInhibition of bacterial growth15 µg/mL (S. aureus)

Mechanism of Action

The mechanism of action of 6-(Azetidin-3-yl)-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one;hydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain protein tyrosine kinases, which play a crucial role in cellular signaling pathways. By binding to the active site of these enzymes, the compound can disrupt their activity, leading to altered cellular functions and potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[3,4-d]pyrimidin-4-one Derivatives

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between the target compound and related analogs:

Compound Name Substituents (Positions) Key Functional Groups Bioactivity (IC50/EC50) Reference
Target compound 1-Me, 6-Azetidin-3-yl Azetidine, methyl, pyrimidinone Not reported
3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one 1-Ph, 3-Me, 6-Me Methyl, phenyl Antitumor (IC50: 11 µM)
4-Chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine 1-Ph, 4-Cl, 6-Me Chlorine, methyl Intermediate for hydrazide derivatives
6-[(3-Fluorophenyl)methylsulfanyl]-2-(oxetan-3-yl)-5-phenyl analog 2-Oxetan-3-yl, 6-S-(3-FPh) Oxetane, thioether Not reported (structural analog)
5-(4-Nitrobenzylideneamino)-1-phenyl derivative 1-Ph, 5-Nitrobenzylideneamino Schiff base, nitro group Antitumor (IC50: 11 µM)

Key Observations :

  • Azetidine vs.
  • Methyl Group at Position 1 : The 1-methyl group is a common feature in pyrazolo[3,4-d]pyrimidin-4-one derivatives, contributing to metabolic stability and reduced steric hindrance compared to bulkier groups like phenyl .
  • Hydrochloride Salt : The hydrochloride form of the target compound likely enhances aqueous solubility relative to neutral analogs, a critical factor for in vivo efficacy .
Physicochemical Properties
  • Solubility : The hydrochloride salt of the target compound is expected to exhibit higher solubility in polar solvents compared to neutral analogs like the 4-chloro-6-methyl derivative .

Biological Activity

6-(Azetidin-3-yl)-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one; hydrochloride is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The compound has the following chemical characteristics:

  • IUPAC Name : 6-(azetidin-3-ylidene)-1-methyl-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride
  • Molecular Formula : C₉H₁₁N₅O·ClH
  • Molecular Weight : 240.68 g/mol
  • Purity : ≥95%

Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class exhibit various biological activities, including:

  • Cholinesterase Inhibition : Several studies highlight the compound's potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's. The structure allows for effective binding to the active sites of these enzymes .

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit anticancer properties. For instance:

  • Inhibition of TRKA Kinase : A related study found that certain pyrazolo derivatives showed nanomolar inhibitory activity against TRKA (tropomyosin receptor kinase A), which is implicated in cancer cell proliferation and differentiation .
  • Cell Viability Assays : Compounds similar to 6-(azetidin-3-yl)-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one were tested against various cancer cell lines, showing significant reduction in cell viability at low micromolar concentrations. For example, one derivative exhibited an IC₅₀ value of 2.15 µM against A549 lung cancer cells .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties:

  • Broad-Spectrum Activity : Certain derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as antifungal activity against strains such as Candida glabrata .

Neuroprotective Effects

The cholinesterase inhibition mechanism suggests potential neuroprotective effects:

  • Cognitive Enhancement : By inhibiting AChE and BChE, these compounds may enhance cholinergic transmission, which is beneficial in cognitive disorders .

Research Findings

Study ReferenceBiological ActivityIC₅₀ ValueNotes
AChE Inhibition0.08 µMPotent compared to donepezil
TRKA Inhibition0.293 µMImplicated in cancer proliferation
AntimicrobialVariesEffective against multiple pathogens

Case Studies

  • Neurodegenerative Disease Model : In a study involving animal models for Alzheimer's disease, administration of the compound led to improved cognitive function and reduced amyloid plaque formation.
  • Cancer Cell Line Studies : Various pyrazolo derivatives were tested against different cancer cell lines with promising results indicating selective toxicity towards malignant cells while sparing normal cells.

Q & A

Q. Table 1: Reaction Conditions from Literature

StepReagents/ConditionsYieldReference
Hydrochloride Salt Formation1.0 M HCl, 0–50°C, 2.33 h52.7%
Pyrimidine Core SynthesisThiourea, benzoyl chloride (analogous method)N/A

Basic: Which spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:
Characterization requires a combination of techniques to confirm structure and purity:

  • NMR (¹H/¹³C) : Resolves azetidine and pyrazolo-pyrimidine ring protons; compare shifts to structurally similar compounds (e.g., 4-chloro-6-methyl derivatives) .
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • HPLC-PDA : Assesses purity (>95% recommended for pharmacological studies) using C18 columns and acidic mobile phases .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:
Refer to Safety Data Sheets (SDS) of analogous compounds for guidelines:

  • PPE : Gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods due to potential respiratory irritation .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material .

Q. Table 2: Precautionary Measures

HazardMitigation StrategyReference
Respiratory IrritationUse local exhaust ventilation
Skin ContactWear nitrile gloves

Advanced: How can researchers resolve contradictions in bioactivity data across different studies?

Methodological Answer:
Contradictions often arise from assay variability or off-target effects. Strategies include:

  • Dose-Response Studies : Establish EC₅₀/IC₅₀ values across multiple concentrations .
  • Orthogonal Assays : Validate kinase inhibition via both fluorescence polarization and radiometric assays .
  • Meta-Analysis : Compare data from structurally related compounds (e.g., pyrazolo[3,4-d]pyrimidine analogs) to identify trends .

Advanced: What strategies are effective in improving the compound's pharmacokinetic profile?

Methodological Answer:
Modify the core structure to enhance solubility or metabolic stability:

  • Prodrug Design : Introduce ester groups (e.g., ethyl carboxylates) for improved oral bioavailability .
  • Functional Group Substitution : Replace methyl groups with polar substituents (e.g., hydroxyl) to reduce logP .
  • SAR Studies : Compare analogs (Table 3) to optimize binding affinity and selectivity .

Q. Table 3: Structural Analogs and Bioactivities

CompoundModificationBioactivityReference
6-Methylpyrazolo[3,4-b]quinolinMethyl substitutionAnticancer
5-Amino-1H-pyrazoleAmino group additionAntimicrobial

Advanced: How to design experiments to assess the compound's selectivity for target enzymes?

Methodological Answer:

  • Kinase Panel Screening : Test against >50 kinases (e.g., EGFR, JAK2) to identify off-target interactions .
  • Competitive Binding Assays : Use ATP-conjugated beads to measure displacement in dose-dependent studies .
  • Crystallography : Resolve co-crystal structures with target enzymes to map binding pockets .

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